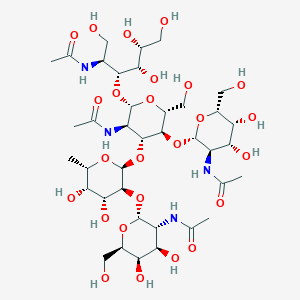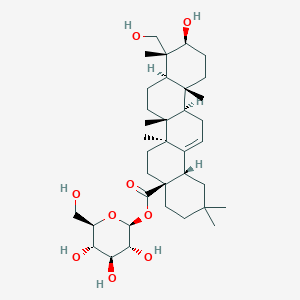
Hederagenina 28-O-beta-D-glucopiranosil éster
Descripción general
Descripción
El éster 28-O-beta-D-glucopiranósil de hederagenina es un saponósido triterpénico aislado de la planta Ilex cornuta . Este compuesto ha sido estudiado por sus efectos protectores contra el daño celular miocárdico inducido por peróxido de hidrógeno . Es conocido por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares y otras condiciones de salud .
Aplicaciones Científicas De Investigación
El éster 28-O-beta-D-glucopiranósil de hederagenina tiene una amplia gama de aplicaciones de investigación científica . En química, se utiliza como material de partida para sintetizar otros compuestos bioactivos . En biología, se estudia por sus efectos protectores sobre las células miocárdicas y su posible papel en el tratamiento de enfermedades cardiovasculares . En medicina, el compuesto se explora por sus propiedades antiinflamatorias, antioxidantes y anticancerígenas . Además, tiene aplicaciones en la industria farmacéutica para desarrollar nuevos fármacos y agentes terapéuticos .
Mecanismo De Acción
El mecanismo de acción del éster 28-O-beta-D-glucopiranósil de hederagenina implica su interacción con los objetivos moleculares y las vías en el cuerpo . El compuesto ejerce sus efectos modulando el estrés oxidativo y la inflamación, protegiendo así las células del daño . También influye en varias vías de señalización involucradas en la supervivencia celular y la apoptosis .
Análisis Bioquímico
Biochemical Properties
Hederagenin 28-O-beta-D-glucopyranosyl ester plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable enzyme is glycosidase from Paenibacillus lactis 154, which specifically hydrolyzes the 28-O-beta-D-glucopyranosyl ester bond of oleanane-type saponins . This interaction highlights the compound’s role in modulating enzymatic activity and influencing metabolic pathways.
Cellular Effects
Hederagenin 28-O-beta-D-glucopyranosyl ester exerts various effects on different cell types and cellular processes. For instance, it has been shown to protect myocardial cells from hydrogen peroxide-induced injury, indicating its potential in mitigating oxidative stress . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of hederagenin 28-O-beta-D-glucopyranosyl ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with glycosidase enzymes, as mentioned earlier, exemplifies its role in enzyme modulation . Furthermore, its anti-inflammatory properties suggest that it may influence the expression of genes involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hederagenin 28-O-beta-D-glucopyranosyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its protective effects against oxidative stress over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of hederagenin 28-O-beta-D-glucopyranosyl ester vary with different dosages in animal models. At lower doses, the compound exhibits protective and anti-inflammatory effects, while higher doses may lead to toxic or adverse effects. Understanding the dosage thresholds is essential for optimizing its therapeutic potential and minimizing potential side effects .
Metabolic Pathways
Hederagenin 28-O-beta-D-glucopyranosyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its interaction with glycosidase enzymes, for example, highlights its role in the hydrolysis of glycosidic bonds and the modulation of metabolic processes .
Transport and Distribution
Within cells and tissues, hederagenin 28-O-beta-D-glucopyranosyl ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of hederagenin 28-O-beta-D-glucopyranosyl ester is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the compound’s interactions with cellular components and its overall impact on cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El éster 28-O-beta-D-glucopiranósil de hederagenina se suele aislar de fuentes naturales como Ilex cornuta . El proceso de aislamiento implica técnicas de extracción y purificación para obtener el compuesto en su forma pura . Las rutas sintéticas específicas y las condiciones de reacción para la síntesis de laboratorio no están ampliamente documentadas, ya que el compuesto se obtiene principalmente de fuentes naturales.
Métodos de producción industrial: La producción industrial del éster 28-O-beta-D-glucopiranósil de hederagenina implica la extracción a gran escala de materiales vegetales. El proceso incluye pasos de extracción con disolventes, filtración y purificación para garantizar una alta pureza y rendimiento . El compuesto se seca y almacena a continuación en condiciones controladas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: El éster 28-O-beta-D-glucopiranósil de hederagenina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que implican el éster 28-O-beta-D-glucopiranósil de hederagenina incluyen agentes oxidantes, agentes reductores y catalizadores . Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, se controlan cuidadosamente para lograr los resultados deseados .
Principales productos formados: Los principales productos formados a partir de las reacciones químicas del éster 28-O-beta-D-glucopiranósil de hederagenina incluyen diversos derivados con actividades biológicas mejoradas . Estos derivados se estudian por sus posibles aplicaciones terapéuticas en diferentes campos de la medicina .
Comparación Con Compuestos Similares
El éster 28-O-beta-D-glucopiranósil de hederagenina es único en comparación con otros compuestos similares debido a su estructura específica y actividades biológicas . Compuestos similares incluyen otros saponósidos triterpénicos como el éster 3-O-beta-D-glucopiranósil de hederagenina y el éster 28-O-beta-D-glucopiranósil (1→6)-beta-D-glucopiranósil de hederagenina . Estos compuestos comparten efectos protectores similares sobre las células miocárdicas, pero difieren en sus estructuras químicas y actividades biológicas específicas .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27-,28+,29-,32-,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMMBVSOQPALFO-DLQTVUGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)
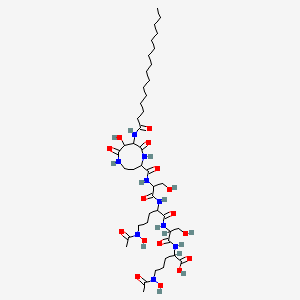
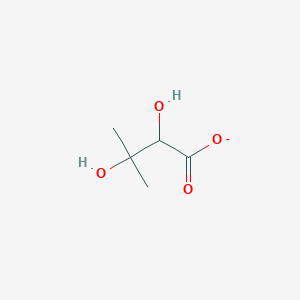

![(2S)-2-[[(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,12S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B1258936.png)
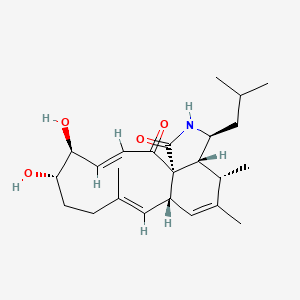
![1-S-[(1Z)-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258938.png)
![2-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B1258939.png)
![(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate](/img/structure/B1258942.png)
![(1S,4R,7S,9R,10R,13R,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B1258943.png)
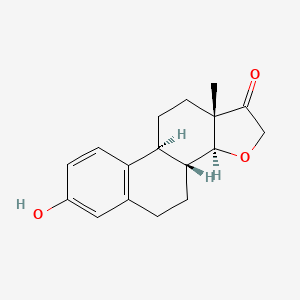
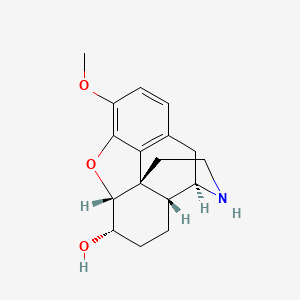
![5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1258946.png)
